molecular formula C48H71N11O15 B132805 MAGE-3 Peptide CAS No. 154652-68-3

MAGE-3 Peptide

Número de catálogo: B132805
Número CAS: 154652-68-3
Peso molecular: 1042.1 g/mol
Clave InChI: RQMSPZUXOMNGPM-DVMOMJLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “MAGE-3 Peptide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the addition of various functional groups through a series of reactions such as amination, carboxylation, and peptide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and biocatalysis.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Immunotherapy and Vaccine Development

MAGE-3 peptides are primarily utilized in developing therapeutic vaccines aimed at eliciting immune responses against tumors. Several studies have demonstrated the efficacy of MAGE-3 peptide-based vaccinations in inducing cytotoxic T lymphocyte (CTL) responses:

  • Dendritic Cell Vaccination : A study involving dendritic cells (DCs) pulsed with MAGE-3 peptides showed that four out of eight patients with advanced gastrointestinal carcinoma exhibited peptide-specific CTL responses post-vaccination. Improvements in performance status and reductions in tumor markers were also noted, indicating a promising approach for treating gastrointestinal cancers .
  • Melanoma Treatment : Research on melanoma patients revealed that vaccination with MAGE-3 peptides could stimulate CD4+ T cell responses, suggesting its potential as a therapeutic agent in melanoma immunotherapy .

Clinical Trials and Case Studies

Numerous clinical trials have explored the effectiveness of this compound vaccinations:

Study Patient Group Findings
Dendritic Cell Vaccination 12 patients with gastrointestinal carcinoma4 showed CTL responses; tumor markers decreased in 7 patients; minor regressions in 3 patients.
Melanoma Patients Patients vaccinated with MAGE-3Strong CD4+ T cell responses observed; significant immune activation noted.
Lung Cancer Trial 17 patients with non-small cell lung cancerVaccination led to increased anti-MAGE-3 antibodies and T cell responses; promising results for future applications.

Potential Applications Beyond Cancer Treatment

While the primary focus has been on oncology, the properties of MAGE-3 peptides may extend to other areas:

  • Autoimmune Diseases : Given their ability to modulate immune responses, MAGE-3 peptides could potentially be adapted for treating autoimmune conditions by inducing tolerance or modifying aberrant immune reactions.
  • Personalized Medicine : The identification of specific HLA types in patients allows for tailored vaccine strategies that could enhance individual treatment efficacy.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other complex organic molecules with comparable structures and functional groups. Examples may include peptides, polypeptides, and other amino acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

The MAGE-3 peptide, derived from the MAGE-3 gene, is a significant target in cancer immunotherapy due to its expression in various tumors while remaining silent in normal tissues, with the exception of the testis. This unique expression pattern makes MAGE-3 peptides attractive candidates for specific anti-tumor immunization strategies. This article delves into the biological activity of MAGE-3 peptides, focusing on their immunogenic properties, mechanisms of action, and case studies that highlight their therapeutic potential.

Overview of this compound

MAGE-3 is a member of the cancer/testis (CT) antigen family, which is primarily expressed in malignant tissues. The protein consists of 315 amino acids and has been shown to elicit immune responses through various HLA (human leukocyte antigen) molecules, particularly HLA-A and HLA-DR. The ability of MAGE-3 peptides to bind to these HLA molecules facilitates their recognition by T cells, thereby triggering anti-tumor immunity.

T Cell Activation

MAGE-3 peptides are recognized by cytotoxic T lymphocytes (CTLs) and CD4+ T helper cells. Research indicates that specific MAGE-3 epitopes can stimulate robust immune responses:

  • HLA-A1 and HLA-A2 Restricted Epitopes : Studies have demonstrated that CTLs can recognize MAGE-3 peptides presented by HLA-A1 and HLA-A2 molecules. For instance, the peptide FLWGPRALV has shown strong binding affinity to HLA-A2 and can induce CTL activation when presented on autologous lymphoblasts .
  • CD4+ T Cell Responses : MAGE-3 peptides also activate CD4+ T cells, particularly those recognizing epitopes presented by HLA-DR. A study found that CD4+ T cells stimulated with a pool of MAGE-3 peptides exhibited significant proliferation and cytokine production (IFN-γ), indicating a Th1 type immune response .

Table 1: Summary of MAGE-3 Peptides and Their Corresponding HLA Restrictions

Peptide SequenceHLA RestrictionImmune Response Type
KVAELVHFLHLA-A*0201CTL Activation
FLWGPRALVHLA-A*0201CTL Activation
MAGE-3 281–295HLA-DRCD4+ T Cell Activation
New HLA-A24 PeptideHLA-A24CTL Activation

The biological activity of MAGE-3 peptides involves several mechanisms:

  • Peptide Presentation : The processing and presentation of MAGE-3 peptides on major histocompatibility complex (MHC) molecules are crucial for T cell recognition. Studies have shown that endogenous processing can lead to the presentation of these peptides on both MHC class I and class II molecules .
  • Cytokine Production : Upon activation, T cells produce cytokines such as IFN-γ, which play a vital role in orchestrating the immune response against tumor cells. The predominance of IFN-γ production over IL-4 suggests a shift towards a Th1 response, which is typically associated with effective anti-tumor activity .
  • Cross-Reactivity : Some studies indicate that TCRs engineered to recognize MAGE-3 peptides exhibit cross-reactivity with other related tumor antigens (e.g., MAGE-A12). This property enhances the potential for broader therapeutic applications across different tumor types .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of this compound-based vaccines:

  • Dendritic Cell Vaccination : In one trial, melanoma patients were vaccinated with dendritic cells pulsed with MAGE-3 peptides. The results indicated an increase in the activity of non-vaccine anti-tumor cells, suggesting that this compound vaccination can enhance overall anti-tumor immunity .
  • Adoptive Cell Transfer : Another study involved transducing peripheral blood lymphocytes (PBLs) with TCRs specific for MAGE-3 peptides. These engineered PBLs demonstrated potent cytolytic activity against tumors expressing MAGE antigens, highlighting the potential for adoptive cell therapy using MAGE-specific TCRs .

Propiedades

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSPZUXOMNGPM-DVMOMJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H71N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.